molecular formula C9H10O2 B181350 3,4-Dimethylbenzoic acid CAS No. 619-04-5

3,4-Dimethylbenzoic acid

Cat. No.: B181350
CAS No.: 619-04-5
M. Wt: 150.17 g/mol
InChI Key: OPVAJFQBSDUNQA-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzoic acid is an organic compound with the molecular formula C9H10O2. It is a derivative of benzoic acid, where two methyl groups are substituted at the 3rd and 4th positions of the benzene ring. This compound is also known by other names such as 1-carboxy-3,4-dimethylbenzene and 3,4-dimethylbenzene carboxylic acid .

Safety and Hazards

3,4-Dimethylbenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylbenzoic acid can be synthesized through various methods. One common method involves the oxidation of 3,4-dimethyltoluene using potassium permanganate (KMnO4) in an alkaline medium. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization from ethanol or water .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic oxidation processes. These processes involve the use of catalysts such as cobalt or manganese salts to facilitate the oxidation of 3,4-dimethyltoluene. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3,4-Dimethylbenzoic acid can be compared with other dimethylbenzoic acids, such as:

Uniqueness

The unique positioning of the methyl groups in this compound imparts distinct chemical and physical properties, such as its melting point, boiling point, and reactivity. These properties make it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVAJFQBSDUNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060693
Record name 3,4-Dimethylbenzoic acid
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.129 mg/mL
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
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CAS No.

619-04-5
Record name 3,4-Dimethylbenzoic acid
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Record name 3,4-Dimethylbenzoic acid
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Record name Benzoic acid, 3,4-dimethyl-
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Record name 3,4-Dimethylbenzoic acid
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Record name 3,4-dimethylbenzoic acid
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Record name 3,4-DIMETHYLBENZOIC ACID
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Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165 °C
Record name 3,4-Dimethylbenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

FIG. 9 demonstrates the formation of 3,4-dimethylbenzyl alcohol commenced immediately. The formation of 3,4-dimethylbenzaldehyde commenced after 2 hours. 11 hours after starting the fed-batch culture, another 1% (v/v) of pseudocumene was added. However, only some of this substrate was now converted. The end concentration of 3,4-dimethylbenzylaldehyde was 113 mM. When the biotransformation was stopped, the pseudocumene and 3,4-dimethylbenzyl alcohol concentrations were 65 mM. Virtually no 3,4-dimethylbenzoic acid was produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While some research suggests 3,4-Dimethylbenzoic acid can repress Salmonella virulence gene expression and host cell invasion in vitro [], its exact mechanism of action and downstream effects are not fully elucidated in the provided research. Further studies are needed to understand its specific interactions within biological systems.

ANone: this compound is an aromatic carboxylic acid.

  • Spectroscopic data: Characterization commonly involves techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For specific spectroscopic data, refer to individual research papers [, , , , ].

ANone: The provided research does not focus on the material compatibility and stability of this compound under various conditions. This aspect would require further investigation.

ANone: The provided research does not describe catalytic properties for this compound. It is primarily investigated as a metabolite and a potential bioactive molecule.

A: While the provided research doesn't detail specific computational studies, such methods could be applied to investigate this compound. Potential applications include studying its interaction with biological targets and predicting its properties [].

ANone: Information regarding the stability of this compound under various conditions and formulation strategies is not detailed in the provided research.

ANone: The provided research primarily focuses on the compound's metabolic and potential biological activities. Specific information on SHE regulations and compliance requires further investigation.

A: Research indicates that this compound is a metabolite of pseudocumene. Studies in rats have shown its presence in lung, kidney, liver, and urine following inhalation exposure, suggesting absorption and distribution [, ]. Detailed information on its ADME profile (absorption, distribution, metabolism, excretion) and in vivo activity requires further research.

ANone: The provided research does not offer information on resistance mechanisms or cross-resistance related to this compound. Further studies are needed to explore these aspects.

ANone: The research primarily focuses on its metabolic and potential biological activities. A comprehensive safety profile, including potential long-term effects, would require dedicated toxicological studies.

ANone: The provided research focuses mainly on this compound's metabolic pathways, identification in various matrices, and potential biological activity against Salmonella. More specialized topics such as drug delivery, biomarker development, environmental impact, and other aspects you listed are not covered in these studies.

A: While the research doesn't offer a historical overview, this compound has been studied in the context of microbial metabolism of aromatic compounds like pseudocumene, representing a milestone in understanding these pathways [, , ].

A: Research on this compound spans disciplines like microbiology, analytical chemistry, and biochemistry. Understanding its role as a microbial metabolite and its potential biological effects requires interdisciplinary collaboration [, , ].

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